molecular formula C23H17F2N5O9S B6478579 1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol CAS No. 381165-88-4

1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol

Cat. No.: B6478579
CAS No.: 381165-88-4
M. Wt: 577.5 g/mol
InChI Key: SSOJPGMHLFZUKC-UHFFFAOYSA-N
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Description

1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol is a useful research compound. Its molecular formula is C23H17F2N5O9S and its molecular weight is 577.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 577.07150463 g/mol and the complexity rating of the compound is 732. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

1-[2-(Difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one: It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological properties and can interact with various targets .

2,4,6-Trinitrophenol (Picric Acid): Picric acid, also known as 2,4,6-trinitrophenol, is a strongly nitrated organic compound. It is primarily used as an explosive .

Mode of Action

1-[2-(Difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one: Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

2,4,6-Trinitrophenol (Picric Acid): Picric acid is a potent explosive.

Result of Action

1-[2-(Difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one:

2,4,6-Trinitrophenol (Picric Acid): As an explosive, picric acid’s primary effect is a rapid release of energy in the form of a shock wave and heat .

Properties

IUPAC Name

1-[2-(difluoromethoxy)phenyl]-2-(1-methylbenzimidazol-2-yl)sulfanylethanone;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S.C6H3N3O7/c1-21-13-8-4-3-7-12(13)20-17(21)24-10-14(22)11-6-2-5-9-15(11)23-16(18)19;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9,16H,10H2,1H3;1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOJPGMHLFZUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)C3=CC=CC=C3OC(F)F.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2N5O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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